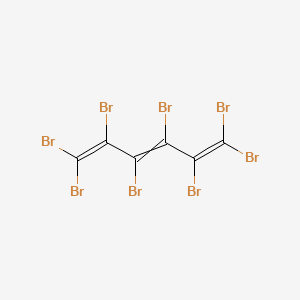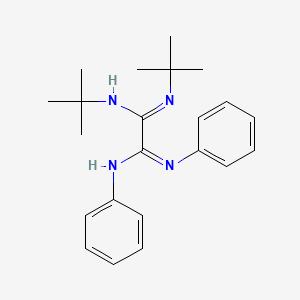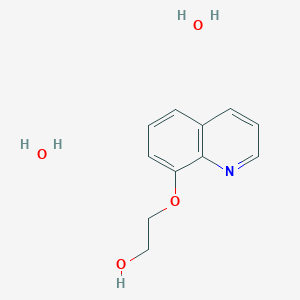
2-Quinolin-8-yloxyethanol;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinolin-8-yloxyethanol;dihydrate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound is characterized by the presence of a quinoline moiety attached to an ethanol group, with two molecules of water of crystallization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolin-8-yloxyethanol;dihydrate typically involves the reaction of quinolin-8-ol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone. The product is then crystallized from water to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-Quinolin-8-yloxyethanol;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yloxyacetic acid.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinolin-8-yloxyacetic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Quinolin-8-yloxyethanol;dihydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Quinolin-8-yloxyethanol;dihydrate involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair. The ethanol group enhances the compound’s solubility and facilitates its interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-8-ol: A parent compound with similar biological activities but lacking the ethanol moiety.
2-(Quinolin-8-yloxy)acetohydrazide: A derivative with additional functional groups that enhance its biological activity.
8-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the 8-position, known for its antimicrobial properties.
Uniqueness
2-Quinolin-8-yloxyethanol;dihydrate is unique due to the presence of the ethanol moiety, which enhances its solubility and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
138647-38-8 |
|---|---|
Molekularformel |
C11H15NO4 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
2-quinolin-8-yloxyethanol;dihydrate |
InChI |
InChI=1S/C11H11NO2.2H2O/c13-7-8-14-10-5-1-3-9-4-2-6-12-11(9)10;;/h1-6,13H,7-8H2;2*1H2 |
InChI-Schlüssel |
SREQATCIFWZTRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OCCO)N=CC=C2.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



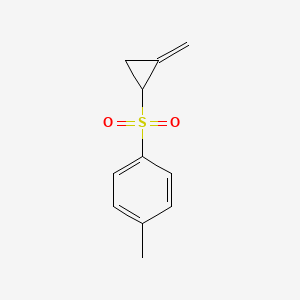

![Acetamide, N-[4-[3-[4-(3-methylphenyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14284174.png)
![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)
![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)


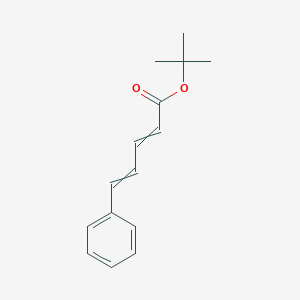
![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
